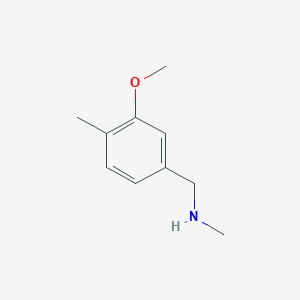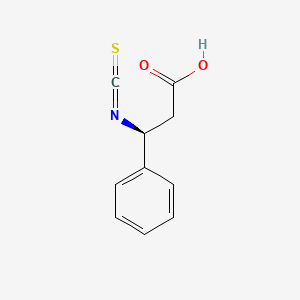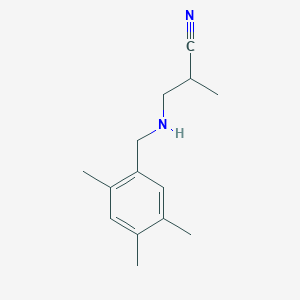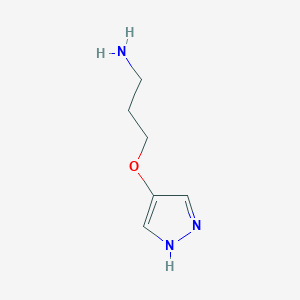
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane is an organic compound with the molecular formula C12H23BrO It is a derivative of cyclohexane, where a bromine atom is attached to the first carbon and a 4-methylpentyl group is attached to the second carbon through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane can be synthesized through a multi-step process. One common method involves the following steps:
Preparation of 4-methyl-1-pentanol: This can be synthesized by the reduction of 4-methylpentanal using a reducing agent such as sodium borohydride (NaBH4).
Bromination of 4-methyl-1-pentanol: The alcohol group in 4-methyl-1-pentanol is converted to a bromide using phosphorus tribromide (PBr3) to yield 1-bromo-4-methylpentane.
Formation of this compound: The final step involves the reaction of 1-bromo-4-methylpentane with cyclohexanol in the presence of a base such as sodium hydride (NaH) to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 2-((4-methylpentyl)oxy)cyclohexanol.
Oxidation: Formation of 2-((4-methylpentyl)oxy)cyclohexanone or 2-((4-methylpentyl)oxy)cyclohexanoic acid.
Reduction: Formation of 2-((4-methylpentyl)oxy)cyclohexane.
Aplicaciones Científicas De Investigación
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-((4-methylpentyl)oxy)cyclohexane involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The 4-methylpentyl group provides hydrophobic interactions, which can influence the compound’s binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-methylpentane: Similar in structure but lacks the cyclohexane ring.
2-Bromo-4-methylpentane: Similar in structure but with the bromine atom on the second carbon.
1-Bromo-2-methylcyclohexane: Similar in structure but with a methyl group instead of the 4-methylpentyl group.
Uniqueness
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane is unique due to the presence of both a bromine atom and a 4-methylpentyl group attached to a cyclohexane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H23BrO |
|---|---|
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
1-bromo-2-(4-methylpentoxy)cyclohexane |
InChI |
InChI=1S/C12H23BrO/c1-10(2)6-5-9-14-12-8-4-3-7-11(12)13/h10-12H,3-9H2,1-2H3 |
Clave InChI |
NXVCKNSMCURLBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCOC1CCCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


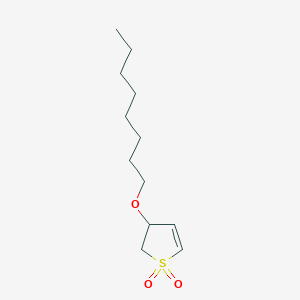


![1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride](/img/structure/B13616390.png)
![6-Azaspiro[3.5]nonane-2,5-dione](/img/structure/B13616396.png)
![4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane](/img/structure/B13616397.png)
